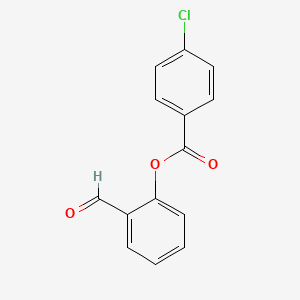

2-Formylphenyl 4-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Formylphenyl 4-chlorobenzoate, commonly known as FCN, belongs to the class of benzaldehyde derivatives. It has a molecular formula of C14H9ClO3 .

Molecular Structure Analysis

The molecular structure of 2-Formylphenyl 4-chlorobenzoate consists of 14 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The average mass is 260.672 Da and the monoisotopic mass is 260.024017 Da .Scientific Research Applications

Fluorescent Chemosensors

- Application : Researchers have employed coumarin-based fluorescent chemosensors in bioorganic chemistry, molecular recognition, and materials science . These sensors can detect specific analytes or ions through fluorescence changes, making them valuable tools for environmental monitoring and medical diagnostics.

Biological and Pharmacological Activities

- Anticancer Potential : Coumarins, especially 7-hydroxycoumarin derivatives, have shown promise as anticancer agents. They act through various mechanisms, such as inhibiting carbonic anhydrase, microtubule polymerization, and tumor angiogenesis .

Building Blocks for Anticancer Agents

- Role of 7-Hydroxycoumarin Derivatives : 7-hydroxycoumarin derivatives derived from 2-oxo-2H-chromen-7-yl 4-chlorobenzoate serve as valuable building blocks for designing novel coumarin-based anticancer drugs . Researchers modify these derivatives to enhance their efficacy and specificity against cancer cells.

Mesomorphic Properties

- Applications in Materials Science : Compounds with mesomorphic properties find applications in diverse fields:

Synthesis and Characterization

- Methodology : 2-oxo-2H-chromen-7-yl 4-chlorobenzoate can be synthesized in good yield by O-acylation of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride using triethylamine as a catalyst .

- Characterization : The ester can be fully characterized using mass spectrometry, IR, UV–Vis, and NMR spectroscopy .

Clean Reaction Profile

Safety And Hazards

properties

IUPAC Name |

(2-formylphenyl) 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-12-7-5-10(6-8-12)14(17)18-13-4-2-1-3-11(13)9-16/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXVHXPMRCXUIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formylphenyl 4-chlorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Benzylsulfonyl)phenyl]acetic acid](/img/structure/B2560888.png)

![propan-2-yl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2560890.png)

![Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2560891.png)

![2-[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2560893.png)

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate](/img/structure/B2560899.png)

![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(oxolane-2-carbonyl)piperazine](/img/structure/B2560901.png)

![Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2560908.png)

![Ethyl 4-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)amino]benzoate](/img/structure/B2560909.png)

![4-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2560911.png)